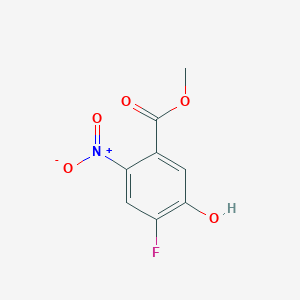

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

Overview

Description

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate (CAS: 1426958-40-8) is a fluorinated nitroaromatic ester with the molecular formula C₈H₆FNO₅ and a molecular weight of 215.14 g/mol. It is primarily used in research settings for chemical synthesis and pharmacological studies, with a purity exceeding 98.00% . The compound is supplied as a 10 mM solution in organic solvents (e.g., DMSO) and requires strict storage conditions: -80°C (6 months) or -20°C (1 month) to prevent degradation . Its solubility can be enhanced by heating to 37°C followed by sonication.

Biochemical Analysis

Biochemical Properties

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in metabolic pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in inflammatory responses, leading to changes in cytokine production and immune cell activation . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting cellular processes such as proliferation and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, it has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, thereby influencing energy production within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized to particular organelles, such as the mitochondria, where it can influence mitochondrial function and energy production . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific subcellular compartments, thereby modulating its effects .

Biological Activity

Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

This compound is characterized by the following structural features:

- Fluorine atom at the 4-position, which can influence lipophilicity and biological activity.

- Hydroxyl group at the 5-position, contributing to hydrogen bonding and reactivity.

- Nitro group at the 2-position, which can undergo reduction to form reactive intermediates.

These functional groups play crucial roles in the compound's interactions with biological targets.

The mechanism of action for this compound involves:

- Enzyme Interactions : The compound may interact with various enzymes, potentially inhibiting or modulating their activity. The nitro group can be reduced to form reactive species that affect cellular components.

- Binding Affinity : The presence of hydroxyl and fluorine groups enhances binding affinity to specific receptors or enzymes, influencing biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential use against various bacterial strains, including multidrug-resistant organisms. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting its application in developing new antibiotics .

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory activities. Its structural characteristics may allow it to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX) .

Case Studies

- Study on Antimicrobial Activity :

- Anti-inflammatory Research :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | Unique functional group arrangement |

| Methyl 5-fluoro-4-hydroxy-2-nitrobenzoate | Moderate | Yes | Different positioning of functional groups |

| Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate | Limited | No | Less effective due to structural differences |

Research Findings Summary

This compound shows significant promise as a biologically active compound with applications in antimicrobial and anti-inflammatory therapies. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy for clinical use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, and how do reaction conditions influence yield and selectivity?

Methodology:

- Step 1 : Start with a halogenated nitrobenzoic acid derivative (e.g., 5-fluoro-2-nitrobenzoic acid) and use thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux to form the corresponding acyl chloride intermediate. This method is adapted from protocols for synthesizing analogous chloro-fluoro-nitrobenzoyl chlorides .

- Step 2 : Perform esterification by reacting the acyl chloride with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester. Control reaction temperature (0–20°C) to minimize side reactions such as nitro group reduction .

- Step 3 : Optimize hydroxyl group protection/deprotection if required. For example, use acetyl or tert-butyldimethylsilyl (TBS) protecting groups to prevent unwanted oxidation during nitration or fluorination steps .

Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure and purity of this compound?

Methodology:

- FTIR Analysis : Identify characteristic peaks for the nitro group (~1520–1350 cm⁻¹), ester carbonyl (~1720–1700 cm⁻¹), and hydroxyl group (~3200–3600 cm⁻¹). Compare with reference spectra of structurally similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate) .

- NMR Analysis :

- ¹H NMR : Look for aromatic protons split by fluorine coupling (e.g., 4-F substituent causes splitting patterns). The hydroxyl proton (5-OH) may appear as a broad singlet (~δ 10–12 ppm) if not deuterated .

- ¹³C NMR : Confirm ester carbonyl (~δ 165–170 ppm) and nitro-substituted aromatic carbons (~δ 140–150 ppm) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX programs address them?

Methodology:

- Challenge : The compound’s polar functional groups (nitro, hydroxyl) may lead to disordered crystal packing or twinning, complicating structure refinement.

- Solution : Use SHELXL for high-resolution refinement, leveraging constraints for hydrogen bonding and anisotropic displacement parameters. For twinned data, apply the TWIN command in SHELXL to model overlapping lattices .

- Visualization : Generate ORTEP diagrams using ORTEP-3 to visualize thermal ellipsoids and validate molecular geometry .

Q. How do electronic effects of fluorine and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodology:

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The nitro group’s strong electron-withdrawing effect activates the aromatic ring at meta/para positions, while fluorine’s inductive effect modulates reactivity .

- Experimental Validation : Conduct NAS reactions with amines or alkoxides under varying conditions (solvent, temperature). Monitor regioselectivity via HPLC or LC-MS to correlate with computational predictions .

Q. What strategies are effective in resolving contradictory data between theoretical and experimental vibrational spectra for this compound?

Methodology:

- Step 1 : Compare experimental FTIR/Raman spectra with simulated spectra from quantum mechanical software (e.g., VASP or ORCA ). Adjust basis sets (e.g., B3LYP/6-311++G**) to improve accuracy .

- Step 2 : Investigate solvent effects or polymorphism by recrystallizing the compound in different solvents (e.g., DMSO vs. ethanol) and reacquiring spectra .

- Step 3 : Cross-validate with solid-state NMR to detect crystallographic vs. solution-phase structural discrepancies .

Q. How can this compound serve as a precursor for bioactive molecules, and what assays are suitable for evaluating its derivatives?

Methodology:

- Derivatization : Synthesize amides or sulfonamides via coupling reactions (e.g., EDC/HOBt) to introduce pharmacophores. Purify via flash chromatography (silica gel, ethyl acetate/hexane) .

- Bioactivity Screening :

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, we compare it with structurally related nitrobenzoate esters and fluorinated aromatic derivatives.

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical differences:

Key Observations :

- Electron-Withdrawing Groups : The nitro group at position 2 in the target compound enhances electrophilic reactivity, making it more reactive in substitution reactions than analogues with nitro groups at position 3 (e.g., Methyl 4-fluoro-3-nitrobenzoate) .

- Fluorine Impact: Fluorine at position 4 improves metabolic stability and lipophilicity compared to non-fluorinated analogues, as seen in its higher solubility in organic solvents .

Physicochemical and Stability Comparisons

Critical Insights :

- The hydroxy group in the target compound limits its stability in aqueous environments compared to methoxy or cyano derivatives, necessitating anhydrous storage .

- Cyanated derivatives (e.g., Methyl 4-cyano-2-fluoro-5-nitrobenzoate) exhibit greater versatility in cross-coupling reactions due to the cyano group’s electron-withdrawing nature .

Preparation Methods

Synthetic Routes for Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

While direct literature specifically detailing the synthesis of this compound is limited in public databases, insights can be drawn from related aromatic fluorinated nitro compounds and benzoate derivatives synthesis methods.

- Starting Material: Typically, a fluorinated nitrobenzoic acid or its derivatives are used.

- Esterification: The carboxylic acid group is methylated to form the methyl ester, commonly via Fischer esterification using methanol and acid catalysis.

- Hydroxylation: Introduction of the hydroxy group at the 5-position can be achieved via selective nitration followed by controlled hydrolysis or substitution reactions.

- Nitration: The nitro group at the 2-position is introduced through nitration reactions using nitrating agents such as nitric acid in sulfuric acid under controlled temperature to avoid over-nitration or degradation.

Example Synthetic Scheme (Hypothetical):

- Nitration of 4-fluorobenzoic acid to introduce the nitro group at the 2-position.

- Esterification of the resulting 4-fluoro-2-nitrobenzoic acid with methanol under acidic conditions to yield methyl 4-fluoro-2-nitrobenzoate.

- Selective hydroxylation at the 5-position, possibly via directed ortho-metalation or electrophilic substitution, to yield this compound.

Industrially Relevant Preparation Insights

From patent literature on related compounds such as 4-fluoro-2-methoxy-5-nitroaniline, which shares structural similarities, industrial processes emphasize:

- Protection and Deprotection Strategies: Protecting groups on amino or hydroxy substituents to control regioselectivity during nitration or substitution steps.

- Use of Mild Nitrating Agents: To avoid degradation and improve yield.

- Stepwise Functional Group Introduction: To ensure high purity and minimize side reactions.

- Process Optimization: Including solvent choice, temperature control, and purification methods to scale up production efficiently.

Though the patent focuses on 4-fluoro-2-methoxy-5-nitroaniline, similar principles apply to the preparation of this compound, especially regarding the introduction of nitro and hydroxy groups in the aromatic ring with fluoro substitution.

Formulation for In Vivo and Experimental Use

For biological or experimental applications, the compound is formulated into clear solutions using co-solvents in a stepwise manner:

- DMSO Master Solution: Dissolve the compound in DMSO to prepare a concentrated stock.

- Sequential Addition of Co-Solvents: PEG300, Tween 80, distilled water, or corn oil are added stepwise, ensuring clarity after each addition.

- Physical Aids: Vortexing, ultrasound, or heating help maintain solubility and clarity.

- Order of Addition: Critical to avoid precipitation and ensure homogeneity.

Properties

IUPAC Name |

methyl 4-fluoro-5-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYPVZJXNKHKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731935 | |

| Record name | Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426958-40-8 | |

| Record name | Benzoic acid, 4-fluoro-5-hydroxy-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.